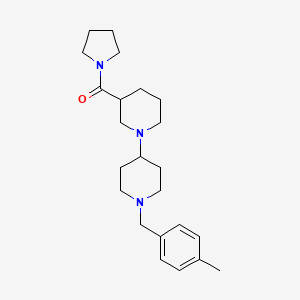
1-(3-isopropoxybenzoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-isopropoxybenzoyl)-4-phenylpiperazine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. IPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential applications in medicine, including its use as an antidepressant, anxiolytic, and analgesic. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has also been studied for its potential use in treating Parkinson's disease and other neurological disorders. Additionally, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine is not fully understood, but it is believed to act on the serotonin and dopamine neurotransmitter systems. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, leading to an increase in the release of serotonin and dopamine. This increase in neurotransmitter release may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including an increase in the release of serotonin and dopamine, as well as an increase in the expression of brain-derived neurotrophic factor (BDNF). BDNF is a protein that promotes the survival and growth of neurons, and its increase may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its selectivity for serotonin and dopamine receptors. However, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's low solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-(3-isopropoxybenzoyl)-4-phenylpiperazine research, including the development of more efficient synthesis methods, the investigation of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's potential use in treating other neurological disorders, and the exploration of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's mechanism of action at the molecular level. Additionally, the potential use of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine in combination with other drugs for cancer therapy should be further investigated.
Synthesemethoden
1-(3-isopropoxybenzoyl)-4-phenylpiperazine can be synthesized through various methods, including the reaction of 3-isopropoxybenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. Other methods include the reaction of 3-isopropoxybenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(2)24-19-10-6-7-17(15-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOEHGIGKKPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5295832.png)
![N-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5295849.png)
![[1-(2-bromobenzoyl)-2-piperidinyl]methanol](/img/structure/B5295852.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
![1-{2-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B5295868.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)

![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)


![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)